2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-(4-CHLOROPHENOXY)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}ACETAMIDE involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a potent pharmacophore with a broad spectrum of biological activities.
Comparison with Similar Compounds
Similar compounds to 2-(4-CHLOROPHENOXY)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}ACETAMIDE include other triazolothiadiazines, such as:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in the arrangement of their rings and substituents, leading to variations in their biological activities and applications. The uniqueness of 2-(4-CHLOROPHENOXY)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}ACETAMIDE lies in its specific substituents and the resulting pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13ClN4O2S |
---|---|
Molecular Weight |
324.79 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide |
InChI |
InChI=1S/C13H13ClN4O2S/c14-9-2-4-10(5-3-9)20-8-11(19)15-12-16-17-13-18(12)6-1-7-21-13/h2-5H,1,6-8H2,(H,15,16,19) |
InChI Key |
UFFAFOPEXDCARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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